3-methoxy-N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid
Overview
Description
3-methoxy-N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid is a complex organic compound with a unique structure that includes methoxy groups, phenoxy groups, and an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the phenoxy and methoxy groups, followed by their coupling with ethoxy and amine groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The phenoxy and methoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-methoxy-N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate
- 3-hydroxy-4-methoxyphenylacetic acid
- 2-propanol, 1-methoxy-
Uniqueness
Compared to similar compounds, 3-methoxy-N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential in scientific research.
Properties
IUPAC Name |
3-methoxy-N-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4.C2H2O4/c1-4-6-16-15-17(21-3)7-8-18(16)23-14-13-22-12-10-19-9-5-11-20-2;3-1(4)2(5)6/h4,7-8,15,19H,1,5-6,9-14H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHTXDLWECMKQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=C(C=C(C=C1)OC)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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